Product packaging for 1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-(Cat. No.:CAS No. 5405-96-9)

1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-

Cat. No.: B188679
CAS No.: 5405-96-9
M. Wt: 258.4 g/mol
InChI Key: QZIBLSYKUOHZFG-UHFFFAOYSA-N
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Description

1,1'-Binaphthyl, 3,3',4,4'-tetrahydro- (CAS 5405-96-9) is a chiral organic compound with the molecular formula C₂₀H₁₈ and a molecular weight of 258.36 g/mol . This hydrogenated binaphthyl derivative serves as a versatile and valuable scaffold in organic synthesis and catalysis research. Its core structure, which can be described as 4-(3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene, features a central biaryl bond that introduces axial chirality, making it a privileged precursor for constructing complex, enantiomerically pure molecules . A primary research application of this compound is its role as a starting material for the synthesis of chiral ligands and macrocyclic compounds. Its functionalized derivatives are key intermediates in the preparation of diaza-olefins and other nitrogen-containing macrocycles, which are investigated for their use in homogeneous asymmetric catalysis . The rigidity and defined chiral environment provided by the binaphthyl core are crucial for inducing high enantioselectivity in catalytic reactions, allowing researchers to develop new synthetic routes to chiral molecules . The compound's physicochemical properties include a boiling point of approximately 401.7 °C at 760 mmHg, a flash point of 216.8 °C, and a density of 1.129 g/cm³ . Its canonical SMILES representation is C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43 . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18 B188679 1,1'-Binaphthyl, 3,3',4,4'-tetrahydro- CAS No. 5405-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5405-96-9

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

4-(3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene

InChI

InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-14H,5-6,9-10H2

InChI Key

QZIBLSYKUOHZFG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43

Other CAS No.

5405-96-9

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways Involving 3,3 ,4,4 Tetrahydro 1,1 Binaphthyl

Dehydrogenation and Cyclodehydrogenation Reactions of 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl

The dehydrogenation of 3,3',4,4'-tetrahydro-1,1'-binaphthyl is a key transformation that can lead to different products depending on the reaction conditions. The process can result in the formation of the fully aromatic 1,1'-binaphthyl or undergo an intramolecular cyclization to yield benzo[j]fluoranthene derivatives. Research has shown that these two reactions, dehydrogenation and cyclodehydrogenation, can occur concurrently. rsc.org

The aromatization of 3,3',4,4'-tetrahydro-1,1'-binaphthyl to its parent aromatic compound, 1,1'-binaphthyl, involves the removal of eight hydrogen atoms. This reaction is typically achieved under high-temperature conditions using a catalyst. Studies have demonstrated that heating 3,3',4,4'-tetrahydro-1,1'-binaphthyl with a combination of palladium on charcoal (Pd/C) and sulfur at 300°C for a short duration results in the formation of 1,1'-binaphthyl. researchgate.net Notably, using either palladium-charcoal or sulfur alone is not sufficient to drive this transformation. researchgate.net In this specific reaction, 1,1'-binaphthyl is produced alongside benzo[j]fluoranthene in approximately a 1:1 ratio. researchgate.net

In addition to simple dehydrogenation, 3,3',4,4'-tetrahydro-1,1'-binaphthyl can undergo a cyclodehydrogenation reaction, which involves both intramolecular C-C bond formation and aromatization. This process leads to the formation of the pentacyclic aromatic hydrocarbon, benzo[j]fluoranthene. rsc.org The reaction proceeds through the closure of a five-membered ring between the two naphthalene (B1677914) units. researchgate.net As with the formation of 1,1'-binaphthyl, this cyclization is effectively promoted by heating with a mixture of palladium-charcoal and sulfur. researchgate.net The simultaneous occurrence of both dehydrogenation and cyclodehydrogenation highlights the complex reactivity of the starting material. rsc.org The subsequent dehydrogenation of the initially formed hexahydrobenzo[j]fluoranthene intermediate using Pd/C yields the fully aromatic benzo[j]fluoranthene. acs.org

Dehydrogenation and Cyclodehydrogenation of 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl
Starting MaterialReagents and ConditionsProductsProduct Ratio (approx.)Reference
3,3',4,4'-Tetrahydro-1,1'-binaphthylPalladium-charcoal, Sulphur, 300°C, 5 minutes1,1'-Binaphthyl and Benzo[j]fluoranthene1:1 researchgate.net

Acid-Catalyzed Cyclization Processes

The treatment of 3,3',4,4'-tetrahydro-1,1'-binaphthyl with an acid catalyst induces an intramolecular cyclization, providing a direct route to partially hydrogenated benzo[j]fluoranthene systems. acs.orglookchem.com Specifically, using the solid acid catalyst Amberlyst-15 in refluxing toluene (B28343) for 12 hours leads to the formation of (±)-1,2,3,6b,7,8-hexahydrobenzo[j]fluoranthene as the major product. acs.org This reaction represents an efficient method for constructing the core structure of benzo[j]fluoranthene under relatively mild conditions compared to high-temperature dehydrogenation methods. The resulting hexahydrobenzo[j]fluoranthene can be further manipulated, for instance, through ozonolysis to yield stable ozonides or dehydrogenated to the fully aromatic benzo[j]fluoranthene. acs.org

Acid-Catalyzed Cyclization of 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl
Starting MaterialCatalystSolvent and ConditionsMajor ProductReference
3,3',4,4'-Tetrahydro-1,1'-binaphthylAmberlyst-15Toluene, Reflux, 12 hours(±)-1,2,3,6b,7,8-Hexahydrobenzo[j]fluoranthene acs.org

Utilization in the Synthesis of Complex Polycyclic Systems

The diene-like character of the partially saturated rings in 3,3',4,4'-tetrahydro-1,1'-binaphthyl makes it a valuable synthon for constructing even more complex polycyclic and helical structures through cycloaddition reactions. ekb.egresearchgate.net

3,3',4,4'-Tetrahydro-1,1'-binaphthyl can function as a diene component in Diels-Alder reactions, a powerful tool for the synthesis of helicenes. ekb.eg The cycloaddition reaction of 3,3',4,4'-tetrahydro-1,1'-binaphthyl with dienophiles like 1,4-benzoquinone (B44022) and N-phenylmaleimide has been studied. researchgate.net A notable application is the one-pot synthesis of a pentahelicenebenzoquinone, demonstrating the utility of this approach in rapidly building molecular complexity. researchgate.net This strategy provides an efficient pathway to construct the characteristic helical framework of helicenes. ekb.eg

In addition to conventional Diels-Alder reactions, 3,3',4,4'-tetrahydro-1,1'-binaphthyl can react with highly reactive intermediates like benzyne (B1209423) to furnish helicene derivatives. ekb.eg This in-situ generation and reaction with benzyne offers another synthetic route to access these sterically crowded and structurally fascinating helical molecules. ekb.eg

Strategic Derivatization of the 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl Scaffold

The 3,3',4,4'-tetrahydro-1,1'-binaphthyl framework serves as a versatile scaffold for the development of novel chiral ligands, catalysts, and functional materials. Its unique structure, combining rigid aromatic portions with flexible hydrogenated rings, allows for strategic derivatization at multiple sites. Advanced synthetic methodologies enable precise control over the introduction of new functionalities, leading to tailored electronic and steric properties.

Stereoselective Functionalization at Periphery and Core Positions

The ability to functionalize specific C-H bonds is a significant goal in organic synthesis, allowing for the late-stage modification of complex molecules. nih.gov While direct stereoselective functionalization of the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold is an area of ongoing research, principles derived from related binaphthyl systems demonstrate the potential for high levels of control.

A key challenge lies in differentiating between numerous, chemically similar C-H bonds. nih.gov Catalyst-controlled functionalization offers a powerful solution, where the catalyst's structure dictates the reaction site, mimicking the selectivity of enzymes like Cytochrome P450. nih.gov For instance, dirhodium catalysts have been developed that exhibit remarkable site-selectivity, capable of targeting either the most accessible secondary or tertiary C-H bonds for functionalization via carbene insertion. nih.gov This approach allows for modification at different positions within a substrate simply by choosing the appropriate catalyst. nih.gov

In the context of binaphthyl derivatives, stereoselectivity is often governed by substituents on the core structure. The introduction of bulky groups at the 3,3'-positions of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, for example, has proven crucial for achieving high enantioselectivity in reactions such as the asymmetric addition of alkynes to aldehydes. nih.gov The steric hindrance provided by these substituents creates a well-defined chiral environment that directs the incoming reagents. nih.gov This principle suggests that strategic placement of substituents on the aromatic rings of the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold could similarly direct stereoselective functionalization of both the aromatic (core) and hydrogenated (periphery) portions of the molecule.

Table 1: Catalyst Systems for Stereoselective Reactions on Binaphthyl Scaffolds

Ligand/CatalystReaction TypeKey Feature for SelectivityReference
(R)-2 (BINOL derivative with bulky 3,3'-substituents)Asymmetric alkyne additionBulky diphenyl substituents on 3,3'-bis(methoxymethyl) groups create a chiral pocket. nih.gov nih.gov
Dirhodium catalystC-H functionalizationCatalyst structure precisely controls site-selectivity at tertiary C-H bonds. nih.gov nih.gov

Introduction of Diverse Functional Groups (e.g., Phenylethynyl)

The introduction of functional groups with specific electronic and photophysical properties is a primary method for tuning the characteristics of the binaphthyl scaffold. The phenylethynyl group, a rigid and electronically active moiety, is a particularly valuable substituent. The Sonogashira reaction is the key transformation for installing phenylethynyl groups onto the binaphthyl core. chemrxiv.org

The general strategy involves two main steps:

Halogenation: Selective introduction of halogen atoms (iodine or bromine) at desired positions on the naphthalene rings. chemrxiv.org This step is critical as it dictates the final position of the functional group.

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the halogenated binaphthyl and a terminal alkyne, such as phenylacetylene. chemrxiv.org

This methodology has been successfully applied to synthesize a wide range of phenylethynyl-substituted binaphthyls. chemrxiv.org For example, starting from a halogenated precursor, lithiation followed by trapping with water or direct Sonogashira coupling can yield the desired product. chemrxiv.org The choice of synthetic route allows for the introduction of phenylethynyl groups at nearly any position on the aromatic rings, enabling systematic studies of structure-property relationships. chemrxiv.org The extension of the π-system is greatly influenced by the position of the phenylethynyl group, which in turn affects the molecule's absorption and emission properties. chemrxiv.org

Table 2: Synthesis of Phenylethynyl (PE) Substituted Binaphthyls via Sonogashira Reaction

PrecursorReaction StepsProductYieldReference
Brominated Binaphthyl1. Lithiation with butyllithium (B86547) 2. Trapping with water4-PE84% chemrxiv.org
Iodinated BinaphthylSonogashira reaction with phenylacetylene3-PE17% chemrxiv.org

Alkynes are versatile building blocks in organic synthesis, participating in addition reactions, deprotonation followed by SN2 reactions, and oxidative cleavage. masterorganicchemistry.com The reaction of terminal alkynes with alkyl halides is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com Efficient alkylation of 1-alkynes can be achieved in THF by sequential treatment with n-butyllithium and an alkyl iodide, often with catalytic amounts of an iodide source to facilitate the reaction with alkyl bromides. researchgate.net

Formation of Polycyclic Ozonides

Ozonolysis is a powerful synthetic method for the oxidative cleavage of carbon-carbon double bonds, typically found in alkenes and alkynes, to produce carbonyl compounds. nih.govaskfilo.com In the context of 3,3',4,4'-tetrahydro-1,1'-binaphthyl, the reaction would target the double bonds within the two hydrogenated cyclohexene-like rings.

The mechanism of ozonolysis involves the initial addition of ozone to the double bond to form an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. nih.gov Subsequent workup conditions determine the final products. Reductive workup (e.g., with zinc and acetic acid) yields aldehydes or ketones, while oxidative workup produces carboxylic acids. nih.govaskfilo.com

Applying this to the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold, ozonolysis would cleave the two C=C bonds in the hydrogenated rings. This would break open the six-membered rings, leading to the formation of a larger, polycyclic structure bearing multiple carbonyl or carboxyl functionalities, depending on the workup. The term "polycyclic ozonide" refers to the secondary ozonide intermediate formed in this process, which would inherently be a complex polycyclic structure due to the bridged nature of the parent molecule. Studies on the ozonolysis of other cyclic alkenes, such as tetrahydrophthalimides, have shown that the reaction can lead to either symmetrical or unsymmetrical cleavage products depending on steric factors within the molecule. rsc.org The stability of the ozonide can be remarkable, sometimes resisting decomposition even under refluxing conditions. nih.gov

Elucidation of Stereochemical Aspects and Conformational Dynamics of 3,3 ,4,4 Tetrahydro 1,1 Binaphthyl and Its Derivatives

Fundamental Principles of Axial Chirality and Atropoisomerism in Tetrahydrobinaphthyls

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses a chiral axis, an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. In biaryl systems like 1,1'-binaphthyl, this chiral axis is the C1-C1' bond connecting the two naphthalene (B1677914) rings. The restricted rotation around this bond, due to steric hindrance between the substituents on the aromatic rings, gives rise to stable enantiomeric conformers known as atropisomers.

For 3,3',4,4'-tetrahydro-1,1'-binaphthyl, the fundamental principles of axial chirality observed in the parent 1,1'-binaphthyl system are retained. The presence of the partially saturated rings does not eliminate the steric barrier to rotation around the C1-C1' bond. The hydrogen atoms and methylene groups at the 3, 3', 4, and 4' positions still create significant steric hindrance, preventing free rotation and allowing for the existence of stable atropisomers.

The designation of the absolute configuration of these atropisomers follows the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The molecule is viewed along the chiral axis, and the substituents on the "front" and "back" rings are assigned priorities. A clockwise or counter-clockwise sequence of these priorities determines the (R)- or (S)-configuration, respectively.

Conformational Analysis: Preferred Conformations and Interconversion Pathways

The conformational landscape of 3,3',4,4'-tetrahydro-1,1'-binaphthyl is primarily defined by the dihedral angle between the two naphthalene ring systems. This leads to the existence of two main types of conformers: syn and anti.

The terms syn and anti describe the relative orientation of the two naphthalene moieties. In the syn conformation, the two rings are oriented in a way that the substituents at the 8 and 8' positions are in closer proximity, leading to a more eclipsed-like arrangement. Conversely, the anti conformation has the two rings rotated away from each other, resulting in a staggered-like arrangement with greater separation between the 8 and 8' substituents.

Computational studies on the parent 1,1'-binaphthyl have shown that the interconversion between atropisomers can proceed through either a syn or an anti transition state. The preferred pathway is generally the one with the lower energy barrier. For many binaphthyl derivatives, the anti pathway is favored as it minimizes steric repulsion in the transition state.

The dihedral angle between the planes of the two aromatic rings is a critical parameter in the conformational analysis of binaphthyl derivatives. This angle is a balance between the destabilizing steric repulsions that favor a more twisted geometry and the stabilizing effects of π-conjugation that favor a more planar arrangement. In the case of 3,3',4,4'-tetrahydro-1,1'-binaphthyl, the partial saturation of the rings reduces the extent of the π-system compared to the fully aromatic parent compound. This might lead to a different optimal dihedral angle for the ground state conformers.

The magnitude of the dihedral angle directly impacts the energy barrier to rotation. A larger deviation from planarity in the ground state can lead to a lower energy barrier for racemization, as less distortion is required to reach the transition state. Conversely, a more planar ground state would necessitate a greater degree of distortion to pass through the transition state, resulting in a higher rotational barrier.

Investigations into Racemization Kinetics and Optical Stability

The optical stability of atropisomers is a direct consequence of the energy barrier to racemization, which is the process of interconversion between the two enantiomers. A higher energy barrier corresponds to greater optical stability and a longer half-life for the enantiomers.

Table 1: Representative Racemization Barriers of Selected Biaryl Compounds

Compound Racemization Barrier (kcal/mol)
1,1'-Binaphthyl ~21-23
2,2'-Dimethyl-1,1'-binaphthyl ~25

Note: The data in this table is for illustrative purposes and represents values for related aromatic binaphthyls, not 3,3',4,4'-tetrahydro-1,1'-binaphthyl.

The primary factor governing the optical stability of binaphthyl atropisomers is the steric hindrance to rotation around the C1-C1' bond. Several factors can influence the magnitude of this steric barrier:

Size of Ortho-Substituents: Larger substituents at the 2, 2', 8, and 8' positions will create greater steric repulsion, leading to a higher rotational barrier and increased optical stability.

Bridging Groups: The introduction of a covalent bridge between the two naphthalene rings can significantly restrict rotation and lead to highly stable atropisomers.

Electronic Effects: While steric effects are dominant, electronic effects of substituents can also play a role, although generally to a lesser extent.

Solvent Effects: The polarity of the solvent can have a minor influence on the racemization barrier.

For 3,3',4,4'-tetrahydro-1,1'-binaphthyl, the presence of the sp3-hybridized carbon atoms in the hydrogenated rings introduces additional conformational flexibility compared to the rigid aromatic rings of the parent compound. This could potentially influence the transition state geometry and, consequently, the racemization barrier. The puckering of the tetrahydro-naphthalene rings could either increase or decrease the steric interactions that hinder rotation, depending on the specific conformations adopted.

Impact of Substituents on Stereochemical Control and Conformational Barriers

The stereochemical outcome of reactions involving 3,3',4,4'-tetrahydro-1,1'-binaphthyl derivatives and their conformational dynamics are profoundly influenced by the nature and positioning of substituents on the binaphthyl core. The primary factor governing the rotational barrier and, consequently, the atropisomeric stability is the steric bulk of the substituents.

Quantum calculations on various 1,1'-binaphthyl derivatives have shown that the energy barrier for racemization is largely independent of the electronic properties of the substituents, such as their electron-withdrawing or releasing power. acs.orgnih.gov For instance, a strongly electron-releasing amino group (-NH2) and an electron-withdrawing nitro group (-NO2) can result in nearly identical rotational barriers. acs.org This indicates that steric hindrance is the dominant force in controlling the conformational flexibility of the binaphthyl system.

The position of the substituents is also a critical determinant of the conformational barrier. Substituents at the 2,2' positions exert the most significant steric hindrance, thereby creating a high barrier to rotation and enhancing the optical stability of the molecule. nih.gov Moving the substituents to positions further from the axis of rotation, such as the 6,6' positions, leads to a reduction in steric repulsion in the transition state, which in turn lowers the racemization barrier. nih.gov The removal of the peripheral aromatic rings to form a simple biphenyl system dramatically reduces the rotational barrier, highlighting the crucial role of the naphthyl structure in creating a significant energy barrier. nih.gov

In the context of partially hydrogenated binaphthyls like the H8-BINOL derivatives, the dihedral angle in the transition state of catalyzed reactions is lower compared to their fully aromatic BINOL counterparts. This geometric alteration can lead to excellent enantioselectivity in asymmetric synthesis. A comparative study of various (S)-BINOL derivatives and (R)-H8-BINOL in certain addition reactions revealed that (R)-H8-BINOL was the most efficient catalyst, affording a high yield and excellent enantioselectivity. nih.gov

The effect of different substituents on the stereochemical control in asymmetric reactions has been demonstrated in studies involving H8-BINOL derivatives. For example, a 3,3'-bisanisyl-substituted H8-BINOL was found to be a highly enantioselective catalyst for the reaction of various terminal alkynes with a range of aldehydes. acs.org This underscores the principle that modifying the steric and electronic environment at the 3,3' positions can fine-tune the catalyst's ability to control the stereochemical outcome of a reaction.

The following tables summarize the general principles of how substituents impact the conformational barriers and stereochemical control in binaphthyl systems, which are applicable to 3,3',4,4'-tetrahydro-1,1'-binaphthyl derivatives.

Table 1: Effect of Substituent Size and Position on Rotational Energy Barriers of 1,1'-Binaphthyl Derivatives
Substituent (at 2,2' positions)Relative Steric BulkGeneral Effect on Rotational Barrier
-HSmallLowest Barrier
-OHModerateIncreased Barrier
-NH2ModerateIncreased Barrier
-NO2ModerateIncreased Barrier
-PhenylLargeHighest Barrier
Substituent Position
2,2'High Steric RepulsionHigh Racemization Barrier
6,6'Less Steric RepulsionReduced Racemization Barrier
Table 2: Influence of Binaphthyl Core Structure on Stereochemical Control
Catalyst CoreDihedral Angle in Transition StateGeneral Impact on Enantioselectivity
BINOLHigherGenerally high, but can be surpassed by H8-BINOL
H8-BINOLLowerCan lead to excellent enantioselectivity

Sophisticated Spectroscopic Characterization and Computational Modeling of 3,3 ,4,4 Tetrahydro 1,1 Binaphthyl

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Insights

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for assigning the absolute configuration and studying the conformational preferences of axially chiral molecules such as 3,3',4,4'-tetrahydro-1,1'-binaphthyl. The chiroptical properties of 1,1'-binaphthyl derivatives are intrinsically linked to the dihedral angle between the two naphthalene (B1677914) rings. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR). For chiral molecules, this difference is non-zero and results in a characteristic CD spectrum. In the case of binaphthyl systems, the CD spectrum, particularly in the region of the Soret bands, is highly indicative of the molecule's absolute configuration (R or S). rsc.org

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the helicity of the binaphthyl scaffold. For instance, doubly (R)-binaphthyl-strapped porphyrins have been shown to exhibit a positive Cotton effect. rsc.org Theoretical simulations of (R)-1,1'-binaphthol demonstrate that the intensity of the CD couplet is highly dependent on the dihedral angle between the naphthyl units. researchgate.net This sensitivity allows for the use of CD spectroscopy not only to assign the absolute configuration but also to gain insights into the conformational landscape of these molecules in solution. By comparing experimental CD spectra with those predicted by quantum mechanical calculations for different conformations, a likely solution-state conformation can be determined.

The analysis of CD spectra is a powerful tool for verifying the stereochemical integrity of enantiomerically enriched samples of 3,3',4,4'-tetrahydro-1,1'-binaphthyl and for studying how its conformation might be influenced by the solvent or temperature.

Vibrational Circular Dichroism (VCD) extends the principles of CD spectroscopy to the infrared region, measuring the differential absorption of circularly polarized light by vibrational transitions. wikipedia.org VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, even for those that are conformationally flexible. rsc.org The technique is particularly useful because the VCD spectrum of a molecule is unique to its specific 3D structure, including its conformation. wikipedia.org

For the 1,1'-binaphthyl framework, the VCD spectrum provides a detailed fingerprint of its chiral structure. The binaphthyl moiety itself acts as a chiral chromophore, giving rise to strong VCD signals due to the hindered rotation around the C1-C1' bond. researchgate.net Studies on various 1,1'-binaphthyl derivatives have shown that VCD spectra, when coupled with density functional theory (DFT) calculations, can be used to unambiguously determine the absolute configuration and provide precise information about the dihedral angle between the naphthalene planes. researchgate.net

In the context of 3,3',4,4'-tetrahydro-1,1'-binaphthyl, VCD can distinguish between the (R) and (S) enantiomers by comparing the experimental spectrum to the computed spectra for each. Furthermore, the sensitivity of VCD to subtle conformational changes makes it an ideal tool for investigating the torsional flexing around the pivotal C-C bond in this partially saturated system.

Table 1: Comparison of Chiroptical Techniques for 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl Analysis

TechniqueInformation ProvidedKey Advantages for this Scaffold
Circular Dichroism (CD) Absolute configuration (R/S), conformational preferences, detection of Cotton effects.High sensitivity to the dihedral angle of the binaphthyl core. researchgate.net
Vibrational Circular Dichroism (VCD) Absolute configuration, detailed conformational analysis in solution. wikipedia.orgrsc.orgProvides a rich, fingerprint-like spectrum sensitive to the entire molecular structure. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For conformationally dynamic molecules like 3,3',4,4'-tetrahydro-1,1'-binaphthyl, advanced NMR techniques provide critical insights into the processes of stereochemical inversion and conformational exchange.

Atropisomers like 3,3',4,4'-tetrahydro-1,1'-binaphthyl can undergo rotation around the single bond connecting the two naphthyl rings, leading to interconversion between enantiomeric conformers. The energy barrier to this rotation determines whether the enantiomers can be resolved at room temperature. Temperature-dependent NMR spectroscopy is a powerful method for studying such dynamic processes. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At high temperatures, where the interconversion is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals. If the temperature is lowered sufficiently to a point where interconversion is slow (the coalescence temperature), the signals for the individual, non-interconverting conformers may be observed. researchgate.net

From a full line-shape analysis of the temperature-dependent spectra, the kinetic and thermodynamic parameters for the rotational barrier (ΔG‡, ΔH‡, and ΔS‡) can be determined. This information is fundamental to understanding the conformational stability of 3,3',4,4'-tetrahydro-1,1'-binaphthyl.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry of complex molecules.

For 3,3',4,4'-tetrahydro-1,1'-binaphthyl, NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly crucial. These experiments detect through-space interactions between protons that are close to each other. The presence or absence of specific NOE cross-peaks can provide definitive proof of the relative stereochemistry and conformation. For example, NOEs between protons on one naphthyl ring and those on the other can confirm the folded, atropisomeric nature of the scaffold and provide constraints for modeling the dominant conformation in solution. Such experiments are vital for distinguishing between different possible arrangements of the partially hydrogenated rings. nih.gov

Table 2: Advanced NMR Techniques for Studying 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl

NMR TechniqueApplicationInformation Gained
Temperature-Dependent NMR Study of dynamic processesRotational energy barriers, rates of conformational exchange. researchgate.netnih.gov
COSY/HSQC/HMBC Structural elucidationComplete ¹H and ¹³C signal assignments.
NOESY/ROESY Stereochemical and conformational analysisThrough-space proton-proton proximities, determination of relative stereochemistry. nih.gov

X-ray Crystallographic Studies of the Scaffold and its Derivatives

While spectroscopic methods provide invaluable data on the behavior of molecules in solution, single-crystal X-ray diffraction provides the most definitive and precise information about the molecular structure in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and, crucially for atropisomers, the torsional or dihedral angle between the naphthyl moieties.

Studies on the parent 1,1'-binaphthyl have revealed how it crystallizes. It can exist in a racemic form (space group C2/c) or as a conglomerate of chiral crystals (tetragonal form). primefan.ru The solid-state structure confirms the non-planar nature of the molecule, which is the origin of its chirality.

For a derivative like 3,3',4,4'-tetrahydro-1,1'-binaphthyl, an X-ray crystal structure would provide a definitive answer to its solid-state conformation. This includes the precise dihedral angle between the rings and the conformation of the two saturated six-membered rings (e.g., chair, boat, or twist-boat). This experimentally determined structure serves as a crucial benchmark for validating and refining the results of computational modeling and for interpreting the spectroscopic data obtained in solution.

Table 3: Crystallographic Data for Racemic 1,1'-Binaphthyl (Form B)

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 18.068 (9)
b (Å) 6.062 (3)
c (Å) 13.125 (7)
β (°) 106.68 (4)
Z 4
Data derived from studies on the parent 1,1'-binaphthyl scaffold. primefan.ru

Determination of Solid-State Conformations

In cases where suitable single crystals are difficult to obtain, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful alternative for structural characterization. nih.gov By analyzing the chemical shifts and correlations in spectra, such as a 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment, one can deduce the number of unique carbon atoms in the asymmetric unit of the crystal, providing insights into the solid-state conformation. nih.gov Further validation and precise assignment of atomic positions can be achieved by combining ssNMR data with quantum-chemical calculations. nih.gov

Elucidation of Derivative Structures

The functionalization of the binaphthyl scaffold is a common strategy to tune its steric and electronic properties for applications in areas like asymmetric catalysis. chemrxiv.orghnuejs.edu.vnnih.gov The elucidation of the structures of these new derivatives is a critical step that relies on a combination of synthetic chemistry and analytical techniques.

Ultimately, single-crystal X-ray analysis provides the most detailed structural information, confirming not only the chemical structure but also the specific conformation and stereochemistry of the derivative in the solid state. nih.gov For instance, X-ray studies on substituted binaphthyls have been used to measure the precise torsion angle between the naphthalene planes, a critical factor in creating a specific chiral environment. nih.gov

Quantum Chemical and Molecular Mechanics Calculations for Structural and Dynamic Properties

Computational chemistry offers indispensable tools for probing the structural and dynamic properties of flexible molecules like 3,3',4,4'-tetrahydro-1,1'-binaphthyl, providing insights that complement experimental data.

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecular systems. rsc.orgresearchgate.net This method is used to calculate the electronic structure of a molecule, from which its energy, geometry, and other properties can be derived.

A key application of DFT is the optimization of molecular geometries to find the lowest energy arrangement of atoms, known as the ground state. For a flexible molecule, DFT can identify various stable conformers and rank them by energy. Furthermore, DFT is crucial for mapping reaction pathways by locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. The energy difference between the ground state and the transition state determines the activation energy of a process, such as the rotational barrier around the biaryl axis. Various DFT functionals, which are approximations of the exchange-correlation energy, can be employed, with hybrid meta DFT methods like MPW1B95 and MPWB1K being developed to provide high accuracy for both thermochemistry and kinetics. nih.gov

Computational Application DFT Functional Examples Purpose Source
Tautomerization MechanismsB3LYP, M06-2XCalculation of ground state, transition state, and activation energies for conversion processes. spectrabase.com
Thermochemistry & KineticsMPW1B95, MPWB1K, B3LYPDevelopment and validation of functionals for accurate prediction of bond energies and reaction barriers. nih.gov
Electronic Structure of NanostructuresBALDA (Bethe-Ansatz Local-Density Approximation)Comparison of DFT ground-state energies with other high-level computational methods. rsc.orgresearchgate.net

Force Field and Semi-Empirical Methods in Conformational Space Exploration

Given the numerous rotational degrees of freedom in 3,3',4,4'-tetrahydro-1,1'-binaphthyl, exploring its entire conformational space with high-level quantum methods can be computationally prohibitive. To address this, more efficient methods like molecular mechanics (MM) force fields and semi-empirical quantum methods are employed.

Conformational analysis is the study of the energetics between different rotational isomers (rotamers). lumenlearning.comlibretexts.org Force fields, such as MMFF94, approximate the potential energy of a molecule as a function of its atomic coordinates using a set of classical mechanics equations. nist.gov These methods are computationally very fast, allowing for extensive sampling of the conformational landscape to identify low-energy structures.

Semi-empirical methods, like the GFN2-xTB tight-binding quantum chemistry method, offer a middle ground between the speed of force fields and the accuracy of DFT. nist.gov When combined with simulation techniques like meta-dynamics (MTD), these methods can efficiently explore the chemical and conformational space of a molecule, identifying stable conformers and even reaction pathways. nist.gov The resulting low-energy structures can then be subjected to more accurate DFT calculations for final refinement. nist.gov

Simulation of Spectroscopic Signatures

Computational methods are not only predictive of structure and energy but can also simulate spectroscopic data, which is invaluable for interpreting experimental results.

By calculating the magnetic shielding around each nucleus in a molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. Protocols have been developed that combine force field sampling with quantum mechanics calculations (e.g., at the B3LYP/6-311G+(2d,p) level of theory) to accurately compute 1H and 13C NMR spectra. hnuejs.edu.vn Comparing these simulated spectra to experimental data helps to confirm the proposed structure of a molecule or distinguish between different isomers.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate electronic excitations, providing predictions of UV-Vis absorption spectra. This allows researchers to understand the electronic transitions responsible for a molecule's color and photophysical properties. spectrabase.com

Spectroscopy Type Computational Method Purpose Source
NMR (1H, 13C)DFT (e.g., B3LYP/6-311G+(2d,p)) with FF samplingCalculation of nuclear shielding constants to predict chemical shifts for structure verification. hnuejs.edu.vn
UV-VisTD-DFT with a solvation model (e.g., SMD)Simulation of electronic transitions to predict absorption wavelengths and interpret electronic spectra. spectrabase.com

Strategic Applications in Asymmetric Catalysis and Chiral Technologies Utilizing the 3,3 ,4,4 Tetrahydro 1,1 Binaphthyl Scaffold

Design and Synthesis of Chiral Ligands Based on the Tetrahydrobinaphthyl Skeleton

The inherent chirality and conformational flexibility of the H8-BINAP skeleton make it an exceptional platform for the synthesis of novel chiral ligands. Researchers have successfully leveraged this scaffold to create a diverse array of ligands for both transition metal catalysis and organocatalysis, leading to significant breakthroughs in the field of asymmetric synthesis.

Ligand Scaffolds for Transition Metal Catalysis (e.g., Phosphines, Amines)

The development of diphosphine ligands based on the H8-BINAP framework has been a major focus in the field of asymmetric catalysis. These ligands, in combination with transition metals such as ruthenium, have demonstrated remarkable efficacy in a variety of enantioselective reactions. The synthesis of these ligands typically begins with the resolution of racemic H8-BINAP diol, which is then converted to the corresponding ditriflate and subsequently phosphinated to yield the desired diphosphine ligand.

The reduced steric bulk of the H8-BINAP backbone, when compared to its parent compound BINAP, allows for a more adaptable coordination environment around the metal center. This increased flexibility can translate to improved catalytic activity and higher enantioselectivities. For instance, Ru(II) complexes incorporating H8-BINAP-based diphosphines have proven to be highly efficient catalysts for the asymmetric hydrogenation of a broad spectrum of substrates. In addition to phosphines, chiral diamines derived from the H8-BINAP scaffold have also been synthesized and effectively employed in asymmetric catalysis, particularly in transfer hydrogenation reactions.

Table 1: Overview of H8-BINAP Based Ligands for Transition Metal Catalysis

Enantioselective Organic Transformations Mediated by 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl Derivatives

Asymmetric Cycloaddition and Cyclization Reactions

H8-BINOL-derived phosphoric acids have proven to be powerful catalysts for a variety of asymmetric cycloaddition and cyclization reactions. Their capacity to act as chiral Brønsted acids enables the activation of substrates and the precise control of stereochemistry in these intricate transformations.

A prominent example is the asymmetric Diels-Alder reaction, where H8-BINOL-phosphoric acids can catalyze the reaction between dienes and dienophiles with high enantioselectivity, affording chiral cyclic products. The well-defined chiral pocket of the catalyst is crucial for controlling the facial selectivity of this reaction.

Furthermore, these versatile catalysts have been successfully applied to intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to synthesize chiral tetrahydroisoquinolines and other related heterocyclic compounds. The ability of the H8-BINOL-phosphoric acid to protonate and activate the imine intermediate while simultaneously directing the stereochemical course of the subsequent cyclization is fundamental to the success of these reactions.

Asymmetric Mannich-Michael Reactions (Contextual)

Catalysts derived from the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold have demonstrated significant efficacy in asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction for synthesizing chiral β-amino carbonyl compounds. nih.gov Chiral phosphoric acids derived from H8-BINOL, acting as Brønsted acids, have been successfully employed to catalyze the direct asymmetric Mannich reaction between cyclic ketones and aldimines. nih.govacs.org These reactions produce the corresponding chiral β-amino ketones in high yields with excellent stereocontrol. nih.govacs.org

Research has shown that these H8-BINOL-based catalysts can achieve enantioselectivities up to 98% ee and high diastereomeric ratios (up to 98:2 dr). nih.govacs.org The stereochemical outcome is influenced by the electronic properties of the substituents on the reactants. nih.govacs.org Furthermore, phosphine derivatives, such as (R)-H8-BINAP, are noted for their application as ligands in catalytic asymmetric Mannich reactions. sigmaaldrich.com The broader class of BINOL derivatives is also widely utilized in Michael additions, another key conjugate addition reaction.

Table 1: Performance of H8-BINOL Derived Catalyst in Asymmetric Mannich Reaction of Cyclic Ketones with Aldimines

Entry Ketone Aldimine Precursor Yield (%) dr (anti/syn) ee (%)
1 Cyclohexanone Benzaldehyde High 98:2 98
2 Cyclopentanone 4-Methoxybenzaldehyde High 95:5 95

Data synthesized from findings reported in literature for representative reactions. nih.govacs.org

Other Enantioselective Catalytic Processes (e.g., C-H activation)

The development of enantioselective C–H activation reactions represents a major challenge in organic synthesis, and ligands based on the binaphthyl scaffold are at the forefront of this field. nih.gov A novel class of ligands, known as NOBINAc, combines the axial chirality of binaphthyl structures with the bidentate coordination properties of mono-N-protected amino acids (MPAAs). nih.govacs.org These ligands have been used to achieve significantly higher enantioselectivities in palladium-catalyzed C–H activation/annulation reactions compared to traditional MPAA ligands. nih.gov

This methodology has been successfully applied to the synthesis of enantioenriched 2-benzazepines through a formal (5 + 2) cycloaddition between homobenzyltriflamides and allenes. nih.gov The N-acetyl derivative, (R)-Ac-NOBIN, proved particularly effective, affording the desired product in 92% yield with 94% ee. nih.gov The rigid asymmetric environment created by the binaphthyl scaffold is crucial for the efficient transfer of chirality during the C-H activation step. acs.org

Table 2: Enantioselective Synthesis of 2-Benzazepines via Pd-Catalyzed C-H Activation Using Binaphthyl-Based Ligands

Entry Ligand Substituent on Benzylamide Yield (%) ee (%)
1 (R)-Ac-NOBIN H 92 94
2 (R)-Ac-NOBIN 4-F 92 96
3 (R)-Ac-NOBIN 4-Cl 88 97
4 (R)-Ac-NOBIN 4-CF3 76 98

Data is representative of results from the annulation of various substituted homobenzyltriflamides with an allene. nih.gov

Role as Chiral Auxiliaries in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary can be removed and recovered for future use. The binaphthyl scaffold, particularly in the form of 1,1'-Bi-2-naphthol (B31242) (BINOL) and its derivatives, has been employed as a chiral auxiliary in various stereoselective syntheses.

The axially chiral BINOL framework can be attached to a substrate, where its rigid, well-defined three-dimensional structure effectively shields one face of the reactive center, directing the approach of a reagent to the opposite face. This strategy ensures high diastereoselectivity. For instance, chiral glycine derivatives possessing an axially chiral BINOL auxiliary have been used for the enantiomerically pure synthesis of uncommon R-amino acids through alkylation, with diastereomeric excesses ranging from 69% to 86%. The principle relies on the transfer of chirality from the binaphthyl auxiliary to the newly formed stereocenter.

Emerging Applications in Chiral Molecular Recognition and Advanced Materials Science

The robust and stereochemically stable structure of the 1,1'-binaphthyl scaffold makes it an excellent building block for applications in chiral molecular recognition and advanced materials. nih.gov Chiral recognition is the ability of a chiral host molecule to selectively interact with one enantiomer of a chiral guest molecule. Binaphthyl derivatives have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to achieve the separation of enantiomers.

In the realm of materials science, there is growing interest in using these scaffolds to construct novel chiral polymers, dendrimers, and macrocycles. nih.gov A recent development involves the synthesis of novel 8,8'-disubstituted binaphthyl phosphine ligands. nih.gov These molecules have been shown to form chiral aggregates in certain solvent systems, a phenomenon that could be harnessed for controlling chiral induction in asymmetric synthesis and developing new chiral sensors or materials with unique optical properties. nih.gov This research into chiral aggregates points toward new frontiers in the application of binaphthyl-based structures in modern materials science. nih.gov

Future Perspectives and Unaddressed Challenges in 3,3 ,4,4 Tetrahydro 1,1 Binaphthyl Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, and these can serve as a guide for future work on tetrahydro-binaphthyls. acs.org The focus should be on minimizing the number of synthetic steps, utilizing catalytic methods, and employing greener solvents and reagents. For instance, the development of a direct, catalytic asymmetric hydrogenation of readily available binaphthyl precursors to their tetrahydro derivatives would represent a significant advancement. Furthermore, exploring catalyst-free synthetic methods, potentially utilizing photochemical or electrochemical approaches, could offer sustainable alternatives to traditional chemical reductions.

Future research should also target the direct and selective functionalization of the 3,3',4,4'-tetrahydro-1,1'-binaphthyl core. Current methods often rely on the derivatization of the parent BINOL before hydrogenation. dicp.ac.cnnih.gov Devising synthetic strategies that allow for the direct introduction of functional groups onto the pre-formed tetrahydro-binaphthyl scaffold would provide more convergent and flexible routes to a wider array of chiral ligands and catalysts.

Exploration of Undiscovered Reactivity and Transformation Pathways

The primary application of 3,3',4,4'-tetrahydro-1,1'-binaphthyl derivatives has been as chiral ligands in asymmetric catalysis. However, the inherent reactivity of the tetrahydro-binaphthyl core itself remains relatively underexplored. A notable study has shown that 3,3',4,4'-tetrahydro-1,1'-binaphthyl can undergo simultaneous dehydrogenation and cyclodehydrogenation reactions, leading to the formation of various hydrogenated 1,1'-binaphthyls and benzo[j]fluoranthenes. rsc.org This highlights the potential for this scaffold to serve as a precursor to other complex aromatic systems.

Future investigations should aim to control and exploit these transformation pathways. For instance, the selective dehydrogenation to re-aromatize one of the naphthalene (B1677914) rings could provide access to a new class of hybrid ligands with both saturated and aromatic components, potentially offering unique electronic and steric properties.

Furthermore, the reactivity of the benzylic C-H bonds at the 4 and 4' positions presents an opportunity for novel functionalization reactions. Drawing parallels from the broader field of binaphthyl chemistry, where competing amination and C-H arylation pathways have been observed for binaphthyl triflates, similar transformations could be envisioned for tetrahydro-binaphthyl derivatives. researchgate.net The development of catalytic systems that can selectively activate these C-H bonds would open up new avenues for creating diverse molecular architectures. The introduction of phenylethynyl groups at various positions on the binaphthyl skeleton, as demonstrated for other derivatives, could also be explored to tune the electronic and photophysical properties of tetrahydro-binaphthyls. chemrxiv.org

Advanced Ligand Design for Broader Catalytic Scope and Higher Enantioselectivity

The success of ligands based on the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold, such as (S)-H8-BINAP, has been demonstrated in various catalytic asymmetric reactions. sigmaaldrich.comwikipedia.org However, the quest for ligands with broader substrate scope and even higher enantioselectivity is a continuous endeavor. Future ligand design will likely focus on several key areas:

Fine-tuning of Steric and Electronic Properties: The introduction of diverse substituents at the 3,3' and other available positions of the tetrahydro-binaphthyl core can significantly influence the catalytic outcome. The design of symmetrical chiral phase-transfer catalysts with tetrasubstituted binaphthyl units has shown that the substituents at the 4,4',6,6'-positions have a profound effect on enantioselection. researchgate.net Similar systematic studies on the tetrahydro-binaphthyl scaffold are warranted. The synthesis of novel BINOL-derived bisphosphorus ligands has also demonstrated that ortho-substituents can enhance enantioselectivities in asymmetric hydrogenations. dicp.ac.cn

Development of Bifunctional Ligands: The incorporation of additional coordinating groups or catalytic functionalities into the ligand framework can lead to cooperative catalytic effects and enhanced performance. The development of binaphthyl-proline hybrid chiral ligands is a testament to this modular design approach. researchgate.net

Exploration of Novel Coordination Modes: The synthesis of 8,8'-disubstituted binaphthyl ligands has shown that modifying the substitution pattern can create unique chiral microenvironments. rsc.org Exploring alternative connectivity and coordination modes for ligands derived from 3,3',4,4'-tetrahydro-1,1'-binaphthyl could lead to catalysts with unprecedented reactivity and selectivity.

Ligand TypeKey FeaturePotential Application
H8-BINAP Derivatives Partially hydrogenated backboneAsymmetric hydrogenation, cycloadditions acs.orgcapes.gov.br
Substituted Tetrahydro-BINOLs Tunable steric and electronic propertiesPhase-transfer catalysis, various asymmetric transformations researchgate.net
Hybrid Ligands Combination of binaphthyl scaffold with other chiral motifsBroader substrate scope, cooperative catalysis researchgate.net
Novel Coordination Geometries Altered substitution patterns (e.g., 8,8'-disubstitution)Creation of unique chiral pockets rsc.org

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The traditional batch-wise approach to catalyst development and reaction optimization can be time-consuming and resource-intensive. The integration of modern automation technologies such as flow chemistry and high-throughput screening (HTS) holds immense promise for accelerating research in the field of 3,3',4,4'-tetrahydro-1,1'-binaphthyl chemistry. numberanalytics.com

Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. numberanalytics.com The development of continuous flow processes for the synthesis of chiral ligands based on the tetrahydro-binaphthyl scaffold would be a significant step towards more efficient and scalable production. Furthermore, flow reactors are ideally suited for the rapid optimization of reaction conditions for catalytic processes employing these ligands.

High-throughput screening allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalyst libraries to identify optimal candidates for a specific transformation. mpg.deresearchgate.net The development of HTS assays for reactions catalyzed by complexes of 3,3',4,4'-tetrahydro-1,1'-binaphthyl derivatives would dramatically accelerate the discovery of new applications and the optimization of existing ones. An ultra-high-throughput method for mapping the chemical space of asymmetric catalysis has been recently developed, which could be applied to catalysts based on the tetrahydro-binaphthyl scaffold. nih.gov

Theoretical Predictions and Machine Learning in Scaffold Design and Application

Computational chemistry and machine learning are becoming increasingly powerful tools in catalyst design and the prediction of reaction outcomes. researchgate.netnih.gov For the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold, these approaches can provide valuable insights and guide experimental efforts.

Theoretical Predictions: Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of the tetrahydro-binaphthyl core and its metal complexes. nih.gov Understanding the subtle energetic differences between various conformations is crucial for rationalizing and predicting the enantioselectivity of a catalyst. DFT studies have been successfully used to elucidate the mechanism of a Rh(I)/H8-BINAP catalyzed [2+2+2] cycloaddition, revealing that noncovalent interactions play a key role in accelerating the reaction. acs.org Similar computational investigations can be applied to a wide range of reactions to understand the origins of stereocontrol.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to develop predictive models for the enantioselectivity of catalysts. rsc.org These models can then be used to virtually screen large libraries of potential ligands based on the 3,3',4,4'-tetrahydro-1,1'-binaphthyl scaffold, identifying promising candidates for synthesis and experimental validation. rsc.org This data-driven approach can significantly reduce the experimental effort required to discover new and highly effective catalysts. The development of machine learning models that can predict catalytic activity and selectivity based on the structural features of the ligand and substrates will be a key area of future research.

TechnologyApplication in 3,3',4,4'-Tetrahydro-1,1'-Binaphthyl Research
Flow Chemistry Efficient and scalable synthesis of ligands, rapid reaction optimization.
High-Throughput Screening (HTS) Rapid screening of catalyst libraries, discovery of new catalytic applications.
Density Functional Theory (DFT) Elucidation of reaction mechanisms, understanding the origin of stereoselectivity. acs.org
Machine Learning (ML) Prediction of catalyst performance, virtual screening of ligand libraries. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.